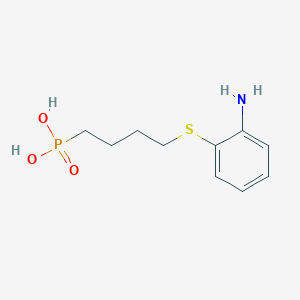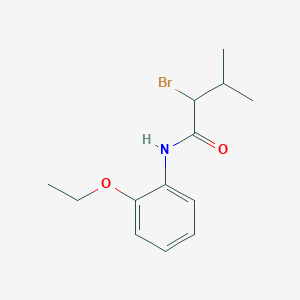
4-(2-Aminophenylthio)-butylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminophenylthio)-butylphosphonic acid, commonly known as ABP, is a phosphonic acid derivative that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. ABP is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development.
Applications De Recherche Scientifique
1. Antibody Generation for Pesticide Detection
Phosphonic acid derivatives, similar to 4-(2-Aminophenylthio)-butylphosphonic acid, have been utilized in generating antibodies with broad specificity against organophosphorus pesticides. This has applications in improving pesticide detection using techniques like enzyme-linked immunosorbent assay (ELISA) and biosensor assays (Alcocer et al., 2000).
2. Inhibitors in Medicinal Chemistry
The N C P (nitrogen-carbon-phosphorus) scaffold, which is characteristic of compounds like this compound, plays a significant role in the inhibition of various enzymes. This includes applications in regulating the activity of proteases, especially metalloproteases, and has led to the development of potent enzyme inhibitors in medicinal chemistry, such as antihypertensive drugs (Mucha et al., 2011).
3. Synthesis of Aminodiphosphonates
This compound-related compounds have been synthesized and characterized for their potential in forming three-dimensional supramolecular structures. This has implications for materials science and the development of novel materials (Li et al., 2007).
4. Development of Adhesive Polymers
Phosphonic acid monomers, related to this compound, have been synthesized for use in radical polymerization, leading to the creation of hydrolytically stable adhesive polymers. This has applications in various industrial and material science fields (Moszner et al., 2001).
5. Sensor and Biosensor Development
Phosphonic acids, similar in structure to this compound, have been investigated for their adsorption kinetics on metal oxide surfaces. This has significance in the development of sensors and biosensors, particularly for biological and chemical detection applications (Jagadeesh & Lakshminarayanan, 2016).
6. Enhancing Stability of Perovskite Solar Cells
In photovoltaic applications, phosphonic acid derivatives have been used to enhance the stability of perovskite solar cells. This involves the modification of the perovskite surface for improved material performance and longevity (Li et al., 2015).
Propriétés
IUPAC Name |
4-(2-aminophenyl)sulfanylbutylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3PS/c11-9-5-1-2-6-10(9)16-8-4-3-7-15(12,13)14/h1-2,5-6H,3-4,7-8,11H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPBCXLYRZUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCCCCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778827.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene](/img/structure/B2778828.png)

![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)

![8-(2-((4-ethylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778833.png)

![N-([2,3'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2778837.png)
![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B2778838.png)


![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2778842.png)
